4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
Overview
Description
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is an organic compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . It is a derivative of benzoic acid, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment to Benzoic Acid: The pyrrolidine derivative is then coupled with benzoic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, optimized for yield and purity. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Hydrolysis: Free amine derivative.
Substitution: Various substituted benzoic acid derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is utilized in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to modify other molecules to enhance their activity or stability. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active amine .
Comparison with Similar Compounds
Similar Compounds
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another piperidine derivative with a different substitution pattern.
Uniqueness
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. The presence of the pyrrolidine ring and the tert-butoxycarbonyl group makes it a versatile intermediate in organic synthesis .
Biological Activity
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid, with the chemical formula C16H21NO4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
- CAS Number : 863769-40-8
- Structure : The compound features a pyrrolidine moiety protected by a tert-butoxycarbonyl (Boc) group, which is significant for its stability and reactivity in biological contexts.
Antitumor Activity
Recent studies have highlighted the role of this compound as a potential inhibitor of the PD-1/PD-L1 pathway, a crucial target in cancer immunotherapy. The PD-1/PD-L1 interaction is pivotal for tumor immune evasion, and blocking this pathway can enhance anti-tumor immunity.
- Case Study : A study identified several small molecule inhibitors of PD-L1, among which compounds similar to this compound showed promising results in disrupting the PD-1/PD-L1 interaction. This disruption is critical as it can lead to increased T-cell activation against tumors, thereby enhancing anti-tumor responses .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Its derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µM) | Activity Status |
---|---|---|
Staphylococcus aureus | 0.44 | Active |
Escherichia coli | 200 | Inactive |
Proteus mirabilis | 6 | Active |
In particular, derivatives of benzoic acid with pyrrolidine rings have demonstrated significant antibacterial activity at non-cytotoxic concentrations .
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways within cells:
- Inhibition of PD-L1 : By binding to PD-L1, it prevents the ligand from interacting with PD-1 on T-cells, thereby promoting T-cell proliferation and activity against tumors.
- Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Synthesis and Derivatives
The synthesis of this compound typically involves a multi-step process that incorporates the pyrrolidine moiety through nucleophilic substitution reactions followed by protection strategies using Boc groups.
Synthetic Route Overview:
- Formation of Pyrrolidine : Starting from commercially available amino acids.
- Boc Protection : Utilizing tert-butoxycarbonyl chloride to protect the amine group.
- Coupling Reaction : Reacting the protected pyrrolidine with benzoic acid derivatives under coupling conditions.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h6-9,13H,4-5,10H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCFZBVANBKEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662872 | |
Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863769-40-8 | |
Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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